molecular formula C7H6ClFO2S B010030 (4-fluorophenyl)methanesulfonyl Chloride CAS No. 103360-04-9

(4-fluorophenyl)methanesulfonyl Chloride

Cat. No.: B010030
CAS No.: 103360-04-9
M. Wt: 208.64 g/mol
InChI Key: UUQGWVIRPCRTSA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: (4-Fluorophenyl)methanesulfonyl chloride can be synthesized through the reaction of (4-fluorophenyl)methanol with chlorosulfonic acid. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group . Another method involves the reaction of (4-fluorophenyl)methanesulfonic acid with thionyl chloride or phosphorus pentachloride .

Industrial Production Methods: Industrial production of this compound often involves the chlorination of (4-fluorophenyl)methanesulfonic acid using thionyl chloride or phosphorus pentachloride. The process is carried out in a controlled environment to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: (4-Fluorophenyl)methanesulfonyl chloride primarily undergoes substitution reactions due to the presence of the sulfonyl chloride group. It can react with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively .

Common Reagents and Conditions:

    Amines: Reaction with primary or secondary amines in the presence of a base such as triethylamine or pyridine to form sulfonamides.

    Alcohols: Reaction with alcohols in the presence of a base to form sulfonate esters.

    Thiols: Reaction with thiols to form sulfonothioates.

Major Products:

Mechanism of Action

The mechanism of action of (4-fluorophenyl)methanesulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various nucleophilic species. This reactivity is exploited in the synthesis of sulfonamide, sulfonate ester, and sulfonothioate derivatives .

Comparison with Similar Compounds

Uniqueness: (4-Fluorophenyl)methanesulfonyl chloride is unique due to the presence of the fluorophenyl group, which imparts distinct electronic properties and reactivity. This makes it particularly useful in the synthesis of fluorinated organic compounds, which are important in pharmaceuticals and agrochemicals .

Properties

IUPAC Name

(4-fluorophenyl)methanesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClFO2S/c8-12(10,11)5-6-1-3-7(9)4-2-6/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUQGWVIRPCRTSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CS(=O)(=O)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClFO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10374648
Record name (4-fluorophenyl)methanesulfonyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10374648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103360-04-9
Record name (4-fluorophenyl)methanesulfonyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10374648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4-fluorophenyl)methanesulfonyl chloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(4-fluorophenyl)methanesulfonyl Chloride
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(4-fluorophenyl)methanesulfonyl Chloride
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(4-fluorophenyl)methanesulfonyl Chloride
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(4-fluorophenyl)methanesulfonyl Chloride
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